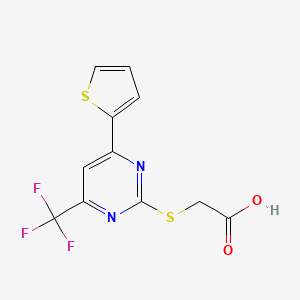

2-((4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetic acid

Description

This compound is a pyrimidine derivative featuring a thiophen-2-yl substituent at the 4-position and a trifluoromethyl group at the 6-position of the pyrimidine ring. Key properties include:

- Molecular formula: C₁₁H₇F₃N₂O₂S₂ (varies slightly with substituents)

- Molecular weight: 320.31–334.34 g/mol (depending on substituents)

- CAS Number: 505054-60-4 (primary), 862679-50-3 (5-methylthiophene variant)

The trifluoromethyl group improves metabolic stability and lipophilicity, while the thiophene ring contributes to π-π stacking interactions in biological targets .

Properties

IUPAC Name |

2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O2S2/c12-11(13,14)8-4-6(7-2-1-3-19-7)15-10(16-8)20-5-9(17)18/h1-4H,5H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JISYUXULRDZARX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NC(=N2)SCC(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901160680 | |

| Record name | 2-[[4-(2-Thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901160680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

505054-60-4 | |

| Record name | 2-[[4-(2-Thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505054-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[4-(2-Thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901160680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetic acid typically involves multi-step organic reactions

Synthesis of Pyrimidine Core: The pyrimidine ring can be synthesized via a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

Introduction of Thiophene Group: The thiophene ring is introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated pyrimidine.

Addition of Trifluoromethyl Group: The trifluoromethyl group is typically introduced using a trifluoromethylating agent like trifluoromethyl iodide in the presence of a base.

Formation of Thioacetic Acid Moiety: The final step involves the thiolation of the pyrimidine derivative with a suitable thiol reagent, followed by carboxylation to form the thioacetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced pyrimidine derivatives.

Substitution: Substituted pyrimidine derivatives with new functional groups.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the synthesis of heterocyclic compounds.

Biology

In biological research, derivatives of this compound may exhibit biological activity, such as antimicrobial or anticancer properties. Researchers study these derivatives to develop new therapeutic agents.

Medicine

Potential medicinal applications include the development of drugs targeting specific enzymes or receptors. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Industry

In the materials science industry, this compound can be used in the development of novel materials with specific electronic or optical properties. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 2-((4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Substituent Variations at the Pyrimidine 4-Position

The 4-position of the pyrimidine ring is modified across analogs, significantly altering physicochemical and biological properties:

| Compound Name | 4-Substituent | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|

| Target Compound | Thiophen-2-yl | 320.31–334.34 | 505054-60-4 | Sulfur-containing heterocycle |

| {[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetic acid | Phenyl | 314.28 | 506418-83-3 | Increased hydrophobicity |

| {[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetic acid | 4-Fluorophenyl | 332.28 | 505049-36-5 | Enhanced electronegativity |

| 2-((4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetic acid | Furan-2-yl | ~320 (estimated) | N/A | Oxygen-containing heterocycle |

| 2-((4-(5-Methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetic acid | 5-Methylthiophen-2-yl | 334.34 | 862679-50-3 | Improved steric bulk |

Key Observations :

Impact of Trifluoromethyl and Thioacetic Acid Groups

All analogs retain the 6-trifluoromethyl group and thioacetic acid moiety, which are critical for:

Biological Activity

2-((4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetic acid is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, highlighting relevant studies, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C11H8F3N2OS

- Molar Mass : 246.21 g/mol

- CAS Number : 1411990-69-6

The compound operates primarily through the inhibition of specific enzymes involved in inflammatory processes. It has been identified as a promising inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme implicated in various inflammatory diseases and cancer progression.

Key Findings:

- Inhibition of mPGES-1 : Studies have shown that 2c, a derivative of the compound, exhibits selective inhibitory activity against mPGES-1 in the low micromolar range, indicating its potential as an anti-inflammatory agent .

- Cell Cycle Arrest : The compound induces cell cycle arrest in the G0/G1 phase after 24 hours of exposure, leading to increased subG0/G1 fractions after longer exposure periods, suggesting apoptosis or necrosis effects on cancer cell lines .

Anticancer Properties

Recent research has demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The following table summarizes key studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Gerstmeier et al., 2021 | A549 (lung cancer) | Low micromolar range | mPGES-1 inhibition leading to reduced PGE2 levels |

| Nakanishi et al., 2010 | Various tumor models | Not specified | Induction of apoptosis/necrosis through cell cycle arrest |

Antiviral Activity

The compound also shows promise as an antiviral agent. In vitro studies have indicated that it may exhibit activity against viruses such as HIV and influenza by targeting viral replication mechanisms.

Case Studies

- Cancer Therapy : In a study focusing on lung cancer, derivatives of the compound were tested for their ability to inhibit mPGES-1, with promising results indicating reduced tumor growth and improved survival rates in animal models .

- Inflammation Models : The compound has been evaluated in models of inflammation, showing significant reductions in inflammatory markers and symptoms associated with conditions like arthritis and colitis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.